3,4-Dihydro-1H-carbazol-2(9H)-one

Catalog No.
S785981
CAS No.
40429-00-3
M.F
C12H11NO
M. Wt
185.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dihydro-1H-carbazol-2(9H)-one

CAS Number

40429-00-3

Product Name

3,4-Dihydro-1H-carbazol-2(9H)-one

IUPAC Name

1,3,4,9-tetrahydrocarbazol-2-one

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

InChI

InChI=1S/C12H11NO/c14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-4,13H,5-7H2

InChI Key

LGXBMDJOLNSLEI-UHFFFAOYSA-N

SMILES

C1CC2=C(CC1=O)NC3=CC=CC=C23

Canonical SMILES

C1CC2=C(CC1=O)NC3=CC=CC=C23

3,4-Dihydro-1H-carbazol-2(9H)-one is a nitrogen-containing heterocyclic compound that belongs to the carbazole family. Its molecular formula is C12H11NO, and it features a fused bicyclic structure comprising a carbazole ring system. The compound exhibits a unique arrangement of atoms that contributes to its chemical properties and biological activities. The structural configuration includes a carbonyl group (C=O) at the 2-position and a hydrogenated ring at the 3 and 4 positions, which distinguishes it from other carbazole derivatives.

As 3,4-Dihydro-1H-carbazol-2(9H)-one primarily serves as a precursor molecule, a specific mechanism of action is not applicable in this context. Its significance lies in its role as a building block for the synthesis of potentially bioactive derivatives.

Since the compound is likely derived from coal tar, it's important to be aware that coal tar itself can be a skin irritant and potential carcinogen []. Following safe laboratory practices for handling potentially hazardous materials is recommended.

Due to its functional groups. Notable reactions include:

  • Oxidation: This compound can undergo oxidation to form different carbazole derivatives. The oxidation process typically involves the conversion of the hydrocarbon moiety into more oxidized forms, which may possess enhanced biological activities.
  • Reduction: The carbonyl group can be reduced to form corresponding alcohols or amines, altering its chemical reactivity and potential applications.
  • C–H Activation: Rhodium(III)-catalyzed C–H activation has been employed to synthesize N-acyl derivatives of 3,4-dihydro-1H-carbazol-2(9H)-one, showcasing its versatility in organic synthesis .

The biological activities of 3,4-dihydro-1H-carbazol-2(9H)-one have been explored in various studies. It has exhibited:

  • Antimicrobial Properties: Compounds derived from carbazole structures have shown potential as antimicrobial agents against various pathogens .
  • Antioxidant Activity: Some derivatives demonstrate antioxidant properties, which are beneficial in combating oxidative stress-related diseases .
  • Cytotoxic Effects: Certain studies indicate that this compound may possess cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent.

The synthesis of 3,4-dihydro-1H-carbazol-2(9H)-one can be achieved through several methods:

  • Cyclization Reactions: One common approach involves the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic structure.
  • Catalytic Methods: Rhodium-catalyzed reactions have been utilized for the efficient synthesis of this compound from simpler starting materials, offering high yields and selectivity .
  • Multi-step Synthesis: A series of transformations involving functional group modifications can also lead to the formation of 3,4-dihydro-1H-carbazol-2(9H)-one from readily available carbazole derivatives.

3,4-Dihydro-1H-carbazol-2(9H)-one finds applications in various fields:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in antimicrobial and anticancer therapies.
  • Organic Electronics: Due to its electronic properties, it is explored in organic light-emitting diodes (OLEDs) and other electronic devices.
  • Dyes and Pigments: Carbazole derivatives are used in dye formulations owing to their vibrant colors and stability.

Interaction studies involving 3,4-dihydro-1H-carbazol-2(9H)-one often focus on its binding affinity with biological targets such as enzymes or receptors. These studies are crucial for understanding the mechanism of action and optimizing its pharmacological properties. For instance:

  • Molecular Docking Studies: Computational approaches have been employed to predict how this compound interacts with specific proteins or enzymes, aiding in the design of more effective derivatives .

Several compounds share structural similarities with 3,4-dihydro-1H-carbazol-2(9H)-one. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
2,3-Dihydro-1H-carbazol-4(9H)-oneCarbazole derivativeContains a carbonyl group at position 4
CarbazoleParent compoundLacks hydrogenation at positions 3 and 4
1-HydroxycarbazoleHydroxyl derivativeContains a hydroxyl group instead of carbonyl
9-MethylcarbazoleMethyl-substitutedContains a methyl group at position 9

The unique combination of hydrogenation and carbonyl functionality in 3,4-dihydro-1H-carbazol-2(9H)-one differentiates it from these similar compounds, potentially leading to distinct biological activities and applications.

Chemical Structure and Molecular Formula

3,4-Dihydro-1H-carbazol-2(9H)-one is a nitrogen-containing heterocyclic compound that belongs to the carbazole family [1]. The compound possesses the molecular formula C₁₂H₁₁NO and exhibits a molecular weight of 185.22 grams per mol [1]. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named as 1,3,4,9-tetrahydrocarbazol-2-one [1].

The structural architecture of 3,4-Dihydro-1H-carbazol-2(9H)-one features a fused bicyclic ring system comprising a carbazole core with strategic partial hydrogenation [2]. The molecule contains an indole framework with additional hydrogenation at the carbon-3 and carbon-4 positions, creating a partially saturated six-membered ring system [2]. The nitrogen atom positioned within the pyrrole portion of the indole structure contributes significantly to the compound's hydrogen bonding capabilities [2]. The carbonyl group located at position 2 introduces polarity to the molecule and serves as a potential nucleophilic attack site [2].

The canonical Simplified Molecular Input Line Entry System representation of this compound is expressed as C1CC2=C(CC1=O)NC3=CC=CC=C23 [1]. The International Chemical Identifier Key for this compound is LGXBMDJOLNSLEI-UHFFFAOYSA-N [1]. The exact mass and monoisotopic mass values are both recorded as 185.084063974 daltons [1].

Table 1: Fundamental Molecular Properties of 3,4-Dihydro-1H-carbazol-2(9H)-one

PropertyValueReference
Molecular FormulaC₁₂H₁₁NO [1]
Molecular Weight185.22 g/mol [1]
Chemical Abstracts Service Registry Number40429-00-3 [1]
International Union of Pure and Applied Chemistry Name1,3,4,9-tetrahydrocarbazol-2-one [1]
International Chemical Identifier KeyLGXBMDJOLNSLEI-UHFFFAOYSA-N [1]
Canonical Simplified Molecular Input Line Entry SystemC1CC2=C(CC1=O)NC3=CC=CC=C23 [1]
Exact Mass185.084063974 Da [1]
Monoisotopic Mass185.084063974 Da [1]
Hydrogen Bond Donor Count1 [1]
Hydrogen Bond Acceptor Count1 [1]
Rotatable Bond Count0 [1]
Topological Polar Surface Area32.9 Ų [1]
Heavy Atom Count14 [1]
Complexity251 [1]

Crystallographic Data and Spatial Configuration

The crystallographic analysis of carbazole derivatives provides insight into the spatial configuration and molecular geometry of related compounds [3] [4]. Studies on structurally similar compounds, such as 6-Chloro-3,4-dihydro-9H-carbazol-1(2H)-one, reveal that the carbazole unit typically deviates from planarity [3]. The dihedral angle between the benzene ring and the pyrrole ring in related tetrahydrocarbazol-1-one derivatives has been measured at approximately 1.35 degrees [3].

Crystallographic investigations of similar carbazole derivatives demonstrate that the cyclohexene ring commonly adopts an envelope conformation [3]. The crystal structure analysis of related compounds shows space group assignments within the monoclinic crystal system [4]. For instance, 9-Ethyl-2,3-dihydro-9H-carbazol-4(1H)-one crystallizes in the monoclinic space group P2₁/n with specific unit cell parameters [4].

Table 2: Representative Crystallographic Parameters for Related Carbazole Derivatives

Parameter6-Chloro-3,4-dihydro-9H-carbazol-1(2H)-one9-Ethyl-2,3-dihydro-9H-carbazol-4(1H)-one
Crystal SystemMonoclinicMonoclinic
Space GroupP 1 21/c 1P2₁/n
Unit Cell Parameter a15.0985 ± 0.0002 Å8.3742(6) Å
Unit Cell Parameter b6.1553 ± 0.0001 Å17.033(1) Å
Unit Cell Parameter c15.3887 ± 0.0002 Å8.6083(5) Å
Unit Cell Parameter β104.319 ± 0.001°116.432(3)°
Cell Volume1385.73 ± 0.03 ų1099.51(12) ų
Temperature295 ± 2 K293(2) K
Reference [5] [4]

The molecular conformation of carbazole derivatives typically exhibits an envelope structure where framework atoms lie close to a mean plane with root mean square deviations of approximately 0.054 angstroms [6]. One carbon atom of the cyclohexenethione ring forms the envelope flap, creating a dihedral angle of approximately 48.6 degrees with the remainder of the molecule [6].

Spectroscopic Characteristics

The spectroscopic characterization of 3,4-Dihydro-1H-carbazol-2(9H)-one and related carbazole derivatives reveals distinctive spectral features across multiple analytical techniques [7] [8] [9]. Nuclear magnetic resonance spectroscopy provides detailed structural information about the hydrogen and carbon environments within the molecule.

Proton nuclear magnetic resonance spectroscopy of related carbazole derivatives typically shows characteristic signals for aromatic protons in the downfield region between 7.0 and 8.5 parts per million [7] [8]. The tetrahydro ring protons appear as multiplets in the aliphatic region between 1.5 and 3.5 parts per million [7] [8]. For similar compounds, the carbonyl-adjacent methylene protons exhibit chemical shifts around 2.5 to 3.0 parts per million [7] [8].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon signal typically appearing around 194 parts per million for related carbazolone derivatives [8]. The aromatic carbon signals span the range from 110 to 150 parts per million, while aliphatic carbon signals from the tetrahydro ring system appear between 20 and 45 parts per million [8] [10].

Table 3: Representative Spectroscopic Data for Related Carbazole Derivatives

Spectroscopic TechniqueCharacteristic FeaturesChemical Shift RangeReference
¹H Nuclear Magnetic ResonanceAromatic protons7.0-8.5 ppm [7] [8]
¹H Nuclear Magnetic ResonanceAliphatic ring protons1.5-3.5 ppm [7] [8]
¹H Nuclear Magnetic ResonanceCarbonyl-adjacent protons2.5-3.0 ppm [7] [8]
¹³C Nuclear Magnetic ResonanceCarbonyl carbon~194 ppm [8]
¹³C Nuclear Magnetic ResonanceAromatic carbons110-150 ppm [8] [10]
¹³C Nuclear Magnetic ResonanceAliphatic carbons20-45 ppm [8] [10]

Infrared spectroscopy of carbazole derivatives reveals characteristic absorption bands corresponding to specific functional groups [11] [10]. The carbonyl stretching vibration typically appears between 1650 and 1720 wavenumbers [11] [10]. Aromatic carbon-hydrogen stretching vibrations are observed around 3050 wavenumbers, while aliphatic carbon-hydrogen stretches appear near 2920 to 2850 wavenumbers [11] [10]. The carbon-nitrogen stretching vibration is typically detected around 1270 to 1300 wavenumbers [11] [10].

Ultraviolet-visible spectroscopy of carbazole-based compounds demonstrates multiple absorption peaks in the range between 240 and 365 nanometers [9]. Three main absorption regions are typically observed: 240-260 nanometers, 290-310 nanometers, and 340-365 nanometers [9]. The absorption peak at 290-305 nanometers corresponds primarily to the π-π* electron transition in the conjugated molecular system [9].

Physical Constants and Thermodynamic Properties

Melting and Boiling Points

The thermal transition properties of 3,4-Dihydro-1H-carbazol-2(9H)-one have not been extensively documented in the literature [2]. However, comparative analysis with structurally related compounds provides valuable insights into the expected thermal behavior. The closely related compound 2,3,4,9-tetrahydro-1H-carbazol-1-one exhibits a melting point range of 164-165 degrees Celsius [12]. Another structural analog, 2,3-Dihydro-1H-carbazol-4(9H)-one, demonstrates a melting point of 224-226 degrees Celsius [13] [14].

The boiling point for 3,4-Dihydro-1H-carbazol-2(9H)-one has not been experimentally determined [2]. Computational predictions and structural analogs suggest a boiling point of approximately 386.3 ± 11.0 degrees Celsius [12] [14]. The parent carbazole compound exhibits a boiling point of 355 degrees Celsius, while the reduced derivative 1,2,3,4-tetrahydrocarbazole shows a boiling point of 325.4 ± 11.0 degrees Celsius [15] [16].

Table 4: Thermal Transition Properties of Carbazole Derivatives

CompoundMelting Point (°C)Boiling Point (°C)Reference
3,4-Dihydro-1H-carbazol-2(9H)-oneNot reportedNot reported [2]
2,3,4,9-tetrahydro-1H-carbazol-1-one164-165386.3 ± 11.0 (predicted) [12]
2,3-Dihydro-1H-carbazol-4(9H)-one224-226386.3 ± 11.0 (predicted) [13] [14]
1,2,3,4-Tetrahydrocarbazole118-120325.4 ± 11.0 [17] [16]
Carbazole243-246355 [15]

Solubility Parameters

The solubility characteristics of 3,4-Dihydro-1H-carbazol-2(9H)-one are influenced by its molecular structure and polarity [2]. The compound possesses a moderate XLogP3-AA value of 1.8, indicating a balanced hydrophilicity and lipophilicity profile [1]. This partition coefficient suggests moderate solubility in both polar and nonpolar solvents.

Related carbazole derivatives demonstrate limited solubility in water due to their predominantly aromatic structure [15] [14]. The parent carbazole compound is reported as insoluble in water and inorganic acids, with slight solubility in ethanol, ether, acetone, and benzene [15]. Similar tetrahydrocarbazolone derivatives show slight solubility in dimethyl sulfoxide when heated and methanol [14].

The topological polar surface area of 3,4-Dihydro-1H-carbazol-2(9H)-one is calculated as 32.9 square angstroms [1]. This relatively small polar surface area contributes to limited aqueous solubility but enhanced membrane permeability. The compound contains one hydrogen bond donor and one hydrogen bond acceptor, with zero rotatable bonds [1].

Density and Stability Metrics

The density of 3,4-Dihydro-1H-carbazol-2(9H)-one has not been experimentally determined [2]. Computational predictions based on structural analogs suggest a density of approximately 1.275 ± 0.06 grams per cubic centimeter [12] [14]. The closely related compound 1,2,3,4-tetrahydrocarbazole exhibits a density of 1.2 ± 0.1 grams per cubic centimeter [16].

Thermal stability analysis of carbazole derivatives reveals enhanced stability compared to simple aromatic compounds [18]. The incorporation of carbazole units into polymer systems has been shown to improve thermal stability by 20-30 degrees Celsius under inert atmospheric conditions [18]. Thermogravimetric analysis demonstrates that carbazole-containing compounds exhibit improved resistance to thermal degradation [18].

Table 5: Physical Constants and Stability Parameters

PropertyValueNotesReference
Density1.275 ± 0.06 g/cm³Predicted from analogs [12] [14]
Storage TemperatureRoom temperatureSealed, dry conditions [14]
Physical FormSolidCrystalline powder typical [14]
Thermal StabilityEnhancedCompared to simple aromatics [18]
Chemical StabilityStableUnder normal conditions [2]

The stability of 3,4-Dihydro-1H-carbazol-2(9H)-one under various environmental conditions depends on factors such as temperature, oxygen exposure, and light [18]. Carbazole derivatives generally demonstrate good chemical stability under ambient conditions when stored properly in sealed containers away from moisture and light [14]. The compound should be maintained at room temperature in dry conditions to preserve its integrity [14].

The synthesis of 3,4-dihydro-1H-carbazol-2(9H)-one has traditionally relied on several well-established classical methods that have been extensively studied and optimized over decades of research. These foundational approaches continue to serve as important reference points for modern synthetic strategies.

Fischer Indole Synthesis

The Fischer indole synthesis represents one of the most fundamental approaches to carbazole construction, involving the acid-catalyzed cyclization of phenylhydrazones derived from cyclohexanone [1] [2]. This methodology typically employs phenylhydrazine and cyclohexanone as starting materials, with glacial acetic acid serving as both solvent and catalyst [3]. The reaction proceeds through formation of a cyclohexanone phenylhydrazone intermediate, followed by a complex rearrangement mechanism involving sigmatropic rearrangement and cyclization [4].

The reaction conditions typically require heating to 100-150°C with reaction times ranging from 2-8 hours [1] [3]. Under optimized conditions, yields of tetrahydrocarbazole products can reach 88-95% [5]. The mechanism involves initial condensation of phenylhydrazine with cyclohexanone to form the corresponding hydrazone, followed by acid-catalyzed tautomerization to the enamine form [4]. A key step involves a [6] [6] sigmatropic rearrangement that forms the new carbon-carbon bond while cleaving the nitrogen-nitrogen bond [7].

Borsche-Drechsel Cyclization

The Borsche-Drechsel cyclization represents a closely related classical approach that was first described by Edmund Drechsel in 1888 and later refined by Walther Borsche in 1908 [4]. This method involves the acid-catalyzed cyclization of cyclohexanone arylhydrazones to yield tetrahydrocarbazoles [4]. The reaction typically requires heating at 120-140°C in the presence of hydrochloric acid [2].

The mechanism proceeds through similar intermediates as the Fischer indole synthesis, with proton transfer converting the cyclohexanone phenylhydrazone to an intermediate that undergoes heat-induced sigmatropic rearrangement [4]. The resulting intermediate is then protonated and undergoes cyclization, followed by ammonia elimination to yield the final tetrahydrocarbazole product [4].

Phenylhydrazine-Cyclohexanone Condensation Methods

Several variations of phenylhydrazine-cyclohexanone condensation have been developed to improve reaction efficiency and environmental compatibility [5]. A particularly noteworthy approach involves the use of aqueous acidic conditions with phenylhydrazine hydrochloride and cyclohexanone [5]. This method employs water as solvent with inorganic acids such as dilute hydrochloric acid or sulfuric acid, providing a more environmentally friendly alternative to traditional organic solvent systems [5].

The reaction is typically conducted at 40-90°C with cyclohexanone added dropwise over 0.5-4 hours, followed by heating for an additional 0.5-3 hours [5]. This process can achieve yields of 98-99% with high purity products [5]. The aqueous conditions offer several advantages including reduced environmental impact, simpler workup procedures, and elimination of organic solvents [5].

Traditional Carbazole Synthesis Methods

Beyond the specific routes to 3,4-dihydro-1H-carbazol-2(9H)-one, several classical carbazole synthesis methods have been adapted for the preparation of related structures [8]. The Graebe-Ullmann reaction, first reported in 1896, involves the diazotization of aminodiphenylamine followed by thermal nitrogen elimination to form carbazoles [8]. While historically significant, this method often provides modest yields and requires harsh reaction conditions.

The Bucherer carbazole synthesis, reported in 1904, involves the reaction of aryl hydrazines with naphthols in the presence of sodium bisulfite [8]. This method has been primarily used for the synthesis of benzocarbazoles rather than simple carbazoles, limiting its direct application to 3,4-dihydro-1H-carbazol-2(9H)-one synthesis.

Transition Metal-Catalyzed Approaches

The advent of transition metal catalysis has revolutionized carbazole synthesis, providing access to previously difficult-to-obtain substitution patterns and enabling more efficient synthetic routes. These methods offer improved functional group compatibility and often proceed under milder conditions compared to classical approaches.

Rhodium(III)-Catalyzed C–H Activation Methods

Rhodium(III) catalysis has emerged as a powerful tool for carbazole synthesis through direct C–H activation methodologies [9] [10] [11]. The pentamethylcyclopentadienyl rhodium dichloride dimer ([Cp*RhCl2]2) serves as a particularly effective catalyst system for these transformations [11]. This air-stable, diamagnetic solid catalyst can be readily prepared from rhodium trichloride trihydrate and pentamethylcyclopentadiene in hot methanol [11].

The mechanism of rhodium(III)-catalyzed carbazole synthesis typically involves initial coordination of the substrate to the metal center, followed by C–H bond activation through concerted metalation-deprotonation [12]. The resulting rhodacycle intermediate can then undergo various transformations including alkyne insertion, carbene insertion, or direct coupling with other substrates [12] [11].

A notable example involves the rhodium(III)-catalyzed intramolecular annulation of alkyne-tethered 3-(indol-3-yl)-3-oxopropanenitriles [13]. This methodology enables the synthesis of fused carbazole scaffolds through sequential cleavage of C(sp2)–H and C(sp3)–H bonds, followed by annulation with the tethered alkyne [13]. The reaction proceeds under mild conditions and demonstrates broad substrate scope, providing access to six-, seven-, and eight-membered hydroazepino[3,2,1-jk]carbazoles [13].

Another significant development involves the use of rhodium(III) catalysts for the synthesis of benzo[a]carbazoles through cascade annulation and C–H activation sequences [14]. This approach demonstrates the ability to rapidly assemble complex polycyclic structures through sequential bond-forming events [14].

Palladium-Mediated Syntheses

Palladium catalysis has provided numerous efficient routes to carbazole derivatives, leveraging the metal's ability to facilitate both C–C and C–N bond formation [15] [16] [17]. These methods often proceed through well-defined catalytic cycles and can be readily optimized for specific synthetic targets.

Palladium-Catalyzed Reductive N-Heteroannulation

A particularly effective approach involves the palladium-catalyzed reductive cyclization of 2-(2-nitrophenyl)-2-cyclohexen-1-ones [18] [19]. This methodology utilizes Pd(dba)2 as catalyst in combination with 1,3-bis(diphenylphosphino)propane and 1,10-phenanthroline monohydrate under carbon monoxide atmosphere [19]. The reaction typically proceeds at 80°C in dimethylformamide, providing 1,2-dihydro-4(3H)-carbazolones in good yields [19].

The nitrophenyl-substituted cyclohexenone substrates can be prepared through Stille coupling reactions between 2-iodo-2-cyclohexen-1-ones and appropriate arylstannanes [19]. This sequential approach allows for the introduction of various substitution patterns on the carbazole ring system [19].

Palladium-Catalyzed C–H Activation

Palladium-catalyzed C–H activation provides a direct route to carbazoles through intramolecular cyclization of biaryl amides [15]. This methodology involves the selective functionalization of an arene C–H bond and formation of a new C–N bond [15]. The reaction typically employs Pd(OAc)2 as catalyst in combination with Cu(OAc)2 as co-oxidant under an oxygen atmosphere [15].

The mechanism involves initial coordination of the amide nitrogen to palladium, followed by electrophilic palladation of the adjacent aryl ring [15]. The resulting palladacycle intermediate undergoes reductive elimination to form the carbazole product, with the palladium(0) species being reoxidized by the copper co-catalyst [15].

Palladium-Catalyzed Oxidative Cyclization

An improved method for carbazolone synthesis involves the palladium/copper-catalyzed intramolecular oxidative cyclization of N-arylenaminones [20]. This approach utilizes readily available arylamines and 1,3-cyclodiketones as starting materials, with the enaminone intermediates being formed through condensation reactions [20].

The oxidative cyclization step employs palladium acetate and copper acetate in ethanol under an oxygen atmosphere [20]. This methodology offers the advantage of using easily accessible starting materials and provides good yields of substituted carbazolones [20].

Palladium-Catalyzed Tandem Processes

A chemo- and regioselective tandem [3+2] heteroannulation approach has been developed for the synthesis of tri- and tetracyclic carbazoles [16]. This method involves sequential Pd(0)-catalyzed Buchwald-Hartwig amination followed by Pd(II)-catalyzed C-arylation [16]. The reaction provides excellent control over both the chemoselectivity of the first C–N bond-forming step and the regioselectivity of the second C–H activation step [16].

The methodology demonstrates broad substrate scope and can be applied to the synthesis of various natural products and anti-cancer agents [16]. The convergent nature of this approach allows for rapid generation of molecular complexity from simple precursors [16].

Metal-Free Synthetic Strategies

The development of metal-free synthetic approaches has gained significant attention due to environmental concerns and the need to avoid transition metal contamination in final products. These methods often rely on organocatalysis, radical chemistry, or innovative activation modes.

Hypervalent Iodine-Mediated Cyclization

Hypervalent iodine reagents have emerged as powerful tools for metal-free carbazole synthesis [21] [22]. Phenyliodine(III) bis(trifluoroacetate) (PIFA) has been particularly effective for the intramolecular oxidative cyclization of 2-aryl enaminones [21]. This method features mild reaction conditions, simplicity of workup, and construction of carbazole backbones through metal-free oxidative aromatic C–N bond formation [21].

The reaction typically proceeds at room temperature in acetonitrile, providing good yields of carbazolone derivatives [21]. The mechanism involves initial oxidation of the enaminone substrate by PIFA, followed by intramolecular cyclization to form the carbazole ring system [21].

Photochemical Cyclization

Photochemical approaches offer environmentally friendly alternatives to traditional thermal methods [23] [24]. The photostimulated SRN1 substitution reaction of 2'-halo[1,1'-biphenyl]-2-amines provides an efficient route to 9H-carbazoles [23]. This methodology proceeds under mild conditions without requiring transition metal catalysts [23].

The reaction involves photoinitiated radical substitution mechanisms, with yields ranging from moderate to excellent depending on the substrate structure [23]. The method demonstrates good functional group tolerance and can be applied to various substituted biphenylamines [23].

Recent developments in visible light-induced metal-free carbene transfer have provided additional photochemical routes to carbazoles [24]. This approach involves the direct functionalization of carbazole N–H bonds through visible light photolysis of aryl diazoacetates [24]. The method enables mild, metal-free N–H functionalization reactions with yields up to 83% [24].

Transition-Metal-Free Aromatic Substitution

An innovative approach involves the SNAr-based "aromatic metamorphosis" of dibenzothiophenes to carbazoles [22]. This method utilizes dibenzothiophene dioxides, which undergo nucleophilic aromatic substitution with anilines both intermolecularly and intramolecularly to yield carbazoles in a single operation [22].

The reaction employs potassium hexamethyldisilazide (KHMDS) as base in a dioxane-toluene solvent system [22]. The methodology provides good yields and demonstrates broad substrate scope, including access to π-extended carbazole systems [22]. The absence of heavy metals makes this approach particularly attractive for organic electronics applications [22].

Organocatalytic Approaches

Organocatalytic methods have been developed for the direct synthesis of functionalized carbazoles [25] [26]. One notable approach involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as organocatalyst for the synthesis of highly functionalized carbazoles in water [25]. This method proceeds through a one-pot domino Michael-Henry/aromatization reaction sequence [25].

The reaction involves methyl 2-(3-formyl-1H-indol-2-yl)acetates and β-nitroolefins as substrates, with DABCO (30 mol%) serving as catalyst [25]. The methodology provides access to 1-methoxycarbonyl-2-aryl/alkyl-3-nitro-9H-carbazoles in good yields using water as the sole solvent [25].

Green Chemistry Approaches and Solvent-Free Methodologies

The implementation of green chemistry principles in carbazole synthesis has become increasingly important for sustainable chemical manufacturing. These approaches focus on reducing environmental impact through solvent elimination, waste reduction, and energy efficiency.

Solvent-Free Mechanochemical Synthesis

The reaction proceeds at room temperature without requiring solvents, representing a significant advancement in sustainable synthesis [27]. The products can be further transformed into structurally valuable carbazole-based conjugated derivatives, demonstrating the synthetic utility of this approach [27].

Solvent-free synthesis of heteroannulated carbazoles has also been achieved through grinding conditions [28]. This method provides access to novel carbazole analogues containing pyrido, isoxazolo, pyrimido, and pyrazolo templates [28]. The synthesized compounds demonstrate promising anti-tumor activity, highlighting the potential of mechanochemical methods for pharmaceutical applications [28].

Microwave-Assisted Synthesis

Microwave irradiation has emerged as an efficient tool for carbazole synthesis, offering rapid heating and reduced reaction times [29] [30] [31]. The technology enables selective heating of polar molecules, leading to faster reaction rates and improved yields [29].

A practical microwave synthesis of carbazole aldehydes has been developed for DNA-binding ligand applications [30]. The method involves Vilsmeier formylation of carbazole derivatives under microwave conditions, providing monoaldehydes in 82-88% yield [30]. The microwave technique offers significant advantages including rapid heating, clean reactions, and improved efficiency [30].

Microwave-assisted synthesis of 1,2,3-triazole-based carbazole derivatives has been achieved through copper-catalyzed click chemistry [31]. This approach involves N-alkylation of tetrahydro-1H-carbazoles followed by click reaction with various aromatic azides [31]. The microwave conditions significantly reduce reaction times while maintaining high yields [31].

Aqueous and Green Solvent Systems

The use of water and other environmentally benign solvents has been explored for carbazole synthesis [32] [33]. A transition-metal-free and organic solvent-free conversion of N-substituted 2-aminobiaryls to carbazoles has been developed using peroxodisulfate in water [32]. This methodology proceeds through intramolecular oxidative radical cyclization with in situ reoxidation of radical intermediates [32].

The reaction offers significant advantages including atom economy, environmental compatibility, and elimination of toxic organic solvents [32]. The methodology demonstrates good functional group tolerance and provides moderate to good yields of N-substituted carbazoles [32].

Sustainable C–H/C–H oxidative functionalization approaches have been developed using palladium/carbon as heterogeneous catalyst with molecular oxygen at atmospheric pressure [33]. This method allows clean synthesis of structurally diverse carbazoles from variously functionalized diarylamines and triarylamines [33].

Catalyst-Free Methodologies

The development of catalyst-free approaches represents the ultimate goal of green chemistry in carbazole synthesis [34] [35]. An efficient strategy for carbazole synthesis from arylureas and cyclohexanones under transition metal-free conditions has been developed [34]. This methodology eliminates the need for expensive transition metal catalysts while maintaining good yields and selectivity [34].

A metal-free benzannulation protocol has been reported for the synthesis of carbazoles from indoles [35]. This approach utilizes simple, readily available starting materials and proceeds through a one-pot process without requiring metal catalysts [35]. The methodology demonstrates the feasibility of achieving complex molecular transformations through purely organic chemistry approaches [35].

One-Pot Synthesis Procedures

One-pot synthetic strategies have gained significant attention for their ability to minimize waste generation, reduce purification steps, and improve overall synthetic efficiency. These approaches often involve multiple reaction steps occurring in sequence without isolation of intermediates.

Multicomponent Reactions

Multicomponent reactions (MCRs) represent a powerful approach for carbazole synthesis, enabling the assembly of complex structures from simple starting materials in a single operation [36] [37]. A notable example involves the cerium(IV) ammonium nitrate-catalyzed three-component reaction between o-nitrochalcones, primary amines, and β-dicarbonyl compounds [36] [37].

This methodology constitutes the first example of a multicomponent carbazole synthesis, furnishing highly substituted carbazole derivatives through a double annulation process [36] [37]. The reaction generates two C–C and two C–N bonds with water as the only side product, demonstrating excellent atom economy [36] [37].

The mechanism involves several unusual features including an intramolecular coupled hydrogenation-dehydrogenation process, C–H functionalization by direct attack onto a nitrogen function, and CAN-catalyzed reduction through hydride transfer from ethanol [36] [37]. These transformations have been studied using computational techniques to provide mechanistic insight [36] [37].

Cascade and Domino Reactions

Cascade reactions provide efficient routes to carbazoles through sequential bond-forming events [38] [39] [40]. A palladium-catalyzed domino reaction involving dehydrogenative aromatization and dual C(sp2)–H functionalization has been developed for one-pot carbazole synthesis [38]. This methodology utilizes readily available arylamines and cyclic ketones under ligand-free conditions [38].

The reaction demonstrates good functional group tolerance and provides straightforward C(sp2)–C(sp2) bond formation [38]. The ligand-free palladium system offers practical advantages including reduced catalyst cost and simplified reaction setup [38].

A telescopic synthesis of benzo[b]carbazoles has been achieved through naphthannulation of indoles as the key step [41]. This diversity-oriented approach enables access to various substituted carbazoles through intramolecular furan-olefin Diels-Alder reactions [41]. The methodology is general and efficient across a wide range of substrates [41].

Oxidative Coupling Sequences

One-pot cascade synthesis involving oxidative coupling has been developed for carbazole preparation from readily available indoles, ketones, and alkenes [40]. This transition metal-free methodology uses oxygen as the sole oxidant and demonstrates good regioselectivity with broad functional group tolerance [40].

The reaction proceeds through a two-step sequence involving initial coupling of indole with ketone, followed by oxidative cyclization with the alkene component [40]. The use of oxygen as oxidant eliminates the need for stoichiometric oxidizing agents, contributing to the environmental sustainability of the process [40].

Tandem Catalytic Processes

Tandem catalytic processes have been developed to achieve multiple transformations in a single reaction vessel [42] [43]. A formal [1+2+3] annulation of o-alkenyl arylisocyanides with α,β-unsaturated ketones has been reported under metal-, base-, and acid-free conditions [44].

This domino reaction provides a general protocol for efficient synthesis of carbazole derivatives from readily available starting materials [44]. The methodology has been successfully applied to the synthesis of indolocarbazole alkaloids including arcyriaflavin A and racemosin B [44].

Copper-catalyzed multicomponent reactions have been developed for the synthesis of diverse spirotetrahydrocarbazoles [43]. These reactions involve the use of 2-methylindole, aromatic aldehydes, and various dienophiles in the presence of copper sulfate catalyst [43]. The methodology provides access to complex polycyclic structures with excellent diastereoselectivity [43].

Scale-Up Considerations for Industrial Production

The translation of laboratory-scale carbazole synthesis to industrial production requires careful consideration of multiple factors including safety, cost-effectiveness, environmental impact, and regulatory compliance. The selection of appropriate synthetic methods depends on these industrial requirements.

Economic Viability Assessment

The economic viability of carbazole synthesis methods depends primarily on raw material costs, catalyst expenses, and process efficiency [45]. Classical methods such as the Fischer indole synthesis and Borsche-Drechsel cyclization demonstrate high economic viability due to their reliance on inexpensive starting materials and simple reaction conditions [5] [4].

The phenylhydrazine-cyclohexanone process represents the most economically attractive approach, utilizing very low-cost raw materials and achieving very high yields (98-99%) [5]. This method employs readily available phenylhydrazine hydrochloride and cyclohexanone in aqueous acidic conditions, eliminating the need for expensive solvents or catalysts [5].

In contrast, transition metal-catalyzed approaches often suffer from high catalyst costs and the need for specialized ligands [16] [19]. Palladium-catalyzed methods typically require expensive phosphine ligands and inert atmosphere conditions, significantly increasing operational costs [16]. Rhodium-catalyzed approaches are even more cost-prohibitive due to the high price of rhodium catalysts [10] [11].

Quality Control and Regulatory Compliance

Industrial carbazole production requires robust quality control systems to ensure consistent product quality and regulatory compliance [45]. Classical synthesis methods generally provide straightforward quality control due to their simple reaction profiles and well-characterized impurities [5] [4].

Transition metal-catalyzed processes present more complex quality control challenges due to potential metal contamination in final products [16] [19]. Palladium residues must be reduced to acceptable levels (typically <10 ppm) for pharmaceutical applications, requiring specialized purification procedures [16]. Similarly, rhodium-catalyzed processes require careful removal of expensive rhodium catalysts [10].

Green chemistry approaches often demonstrate superior regulatory compliance due to their reduced environmental impact and elimination of hazardous substances [27] [32]. Solvent-free and aqueous processes typically face fewer regulatory hurdles and enjoy streamlined approval processes [27].

Scalability and Production Rate Considerations

The scalability of carbazole synthesis methods varies significantly depending on the specific approach and reaction requirements [45] [47]. Classical methods demonstrate excellent scalability due to their simple equipment requirements and well-established reaction conditions [5] [4].

Gram-scale total synthesis of carbazole derivatives has been achieved through optimized classical approaches [47]. The total synthesis of carbazomycin A was accomplished in 44% overall yield over six steps, demonstrating the feasibility of large-scale production [47].

Microwave-assisted synthesis faces scalability challenges due to equipment limitations and energy requirements [29] [30]. While microwave methods offer rapid reaction times and improved yields, the scaling of microwave reactors remains technically challenging and economically questionable for large-scale production [29].

Continuous flow processes represent a promising approach for industrial carbazole synthesis, offering improved heat and mass transfer, enhanced safety, and consistent product quality [48]. The development of flow chemistry methods for carbazole synthesis could enable efficient large-scale production while maintaining the advantages of modern synthetic methods [48].

The implementation of process analytical technology (PAT) and real-time monitoring systems can significantly improve the efficiency and reliability of industrial carbazole synthesis [45]. These technologies enable continuous monitoring of reaction progress, automatic adjustment of process parameters, and early detection of potential issues [45].

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Dates

Last modified: 08-15-2023

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